
1-(4-Bromobenzyl)piperidine
Overview
Description
1-(4-Bromobenzyl)piperidine is an organic compound with the molecular formula C12H16BrN. It consists of a piperidine ring substituted with a 4-bromobenzyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromobenzyl)piperidine can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction typically occurs in an organic solvent like dichloromethane or toluene at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromobenzyl)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), solvents (dichloromethane, toluene), bases (sodium hydroxide, potassium carbonate).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, dichloromethane).
Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).
Major Products Formed:
Substitution: Various substituted piperidine derivatives.
Oxidation: Corresponding ketones or aldehydes.
Reduction: Reduced piperidine derivatives.
Scientific Research Applications
The compound exhibits a range of biological activities, making it a subject of interest in pharmacological studies. Below are some notable applications:
- Antiviral Activity : Studies have shown that 1-(4-Bromobenzyl)piperidine can interact with viral proteins, suggesting potential antiviral properties. Research indicates that its binding affinity to specific viral targets may inhibit viral replication.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit various enzymes, which can be crucial in developing therapeutic agents for diseases where enzyme activity plays a significant role.
- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests its potential use in treating bacterial infections.
Case Studies and Research Findings
Several case studies have highlighted the applications of this compound:
- A study examining its antiviral properties found that the compound effectively inhibited the replication of certain viruses in vitro, suggesting further exploration for therapeutic use.
- Research focused on its enzyme inhibition capabilities indicated that it could serve as a lead compound for developing inhibitors targeting specific metabolic pathways involved in disease processes.
- Investigations into its antimicrobial activity revealed promising results against common pathogens, warranting further testing in clinical settings.
Mechanism of Action
The mechanism of action of 1-(4-Bromobenzyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as neurotransmitter receptors or enzymes, to exert its effects. The piperidine ring often plays a crucial role in binding to these targets, while the 4-bromobenzyl group can modulate the compound’s pharmacokinetic properties .
Comparison with Similar Compounds
- 1-(4-Fluorobenzyl)piperidine
- 1-(4-Chlorobenzyl)piperidine
- 1-(4-Methylbenzyl)piperidine
Comparison: 1-(4-Bromobenzyl)piperidine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. Compared to its fluorine, chlorine, and methyl analogs, the bromine atom provides distinct electronic and steric effects, potentially leading to different pharmacological profiles and synthetic applications .
Biological Activity
1-(4-Bromobenzyl)piperidine is a derivative of piperidine that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a piperidine ring substituted with a bromobenzyl group, which enhances its potential interactions with various biological targets. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and applications in drug development.
Chemical Structure and Properties
- Chemical Formula : C₁₂H₁₈BrN
- Molecular Weight : Approximately 250.19 g/mol
- Physical State : Typically encountered as a white to off-white crystalline solid.
- Solubility : Soluble in water and organic solvents.
The presence of the bromine atom in the structure is significant as it can influence the compound's reactivity and interactions with biological systems, potentially affecting its pharmacological profile.
Pharmacological Properties
This compound has been investigated for various pharmacological effects, including:
- Antimicrobial Activity : Studies indicate that piperidine derivatives exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, this compound has shown promising results in inhibiting bacterial growth, comparable to established antibiotics like ciprofloxacin .
- Anticancer Potential : The compound has been evaluated for its anticancer properties. Research indicates that piperidine derivatives can induce apoptosis in cancer cells through mechanisms involving the activation of signaling pathways such as NF-κB and PI3K/Akt . Specifically, compounds similar to this compound have been shown to inhibit tumor migration and induce cell cycle arrest in various cancer models .
- Neurological Effects : Preliminary studies suggest that this compound may interact with neurotransmitter systems, indicating potential applications as an analgesic or anxiolytic agent. The structural features of the compound suggest it could serve as a ligand for various receptors involved in neurological processes.
The biological activity of this compound is mediated through several mechanisms:
- Enzyme Interaction : The compound may act on various enzymes and receptors, modulating their activity. For example, it has been shown to affect kinases and other enzymes involved in inflammation and cancer progression .
- Signal Transduction Pathways : It can activate critical signaling pathways that lead to cellular responses such as apoptosis. For instance, the activation of caspase-dependent pathways has been observed in cancer cells treated with piperidine derivatives .
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
- Antibacterial Activity Study : In a comparative study evaluating various piperidine derivatives for antibacterial properties, this compound exhibited significant inhibition against multiple bacterial strains. The minimum inhibitory concentrations (MICs) were determined, showing effective antibacterial activity similar to standard drugs .
- Cancer Cell Studies : Research involving breast cancer cells demonstrated that treatment with piperidine derivatives led to increased expression of p21 Waf1/Cip1, an important regulator of the cell cycle, suggesting potential for inducing cell cycle arrest and apoptosis in cancer therapy .
Comparative Analysis
The following table summarizes key features and biological activities of related compounds compared to this compound:
Compound Name | Chemical Formula | Unique Features | Biological Activity |
---|---|---|---|
1-(4-Chlorobenzyl)piperidine | C₁₂H₁₇ClN | Chlorine substituent | Different reactivity profile |
1-(Phenethyl)piperidine | C₁₃H₁₉N | Lacks halogen | Varies in biological activities |
1-(3-Bromophenyl)piperidine | C₁₂H₁₈BrN | Bromine at a different position | Alters interaction potential |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(4-Bromobenzyl)piperidine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves alkylation of piperidine with 4-bromobenzyl chloride under basic conditions (e.g., triethylamine) in anhydrous dichloromethane at room temperature . Key factors include:
- Base Selection: Triethylamine neutralizes HCl byproducts, preventing side reactions.
- Solvent Choice: Polar aprotic solvents (e.g., DCM) enhance nucleophilic substitution.
- Temperature Control: Room temperature minimizes decomposition of reactive intermediates.
Yield Optimization: Scalable approaches like continuous flow synthesis improve reproducibility and purity (>95% yield under optimized conditions) .
Q. Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: H and C NMR confirm the piperidine ring substitution pattern and benzyl group attachment (e.g., δ ~3.5 ppm for N-CH protons) .
- HPLC-MS: Validates purity (>98%) and molecular weight (e.g., m/z 254 [M+H]) .
- UV-Vis Spectroscopy: Detects absorbance maxima (~249 nm) for quality control .
Q. How does the bromine substituent influence the compound’s solubility and stability?
Methodological Answer:
- Solubility: The 4-bromobenzyl group increases lipophilicity, limiting aqueous solubility. Use polar aprotic solvents (e.g., DMSO) for in vitro assays.
- Stability: Bromine’s electron-withdrawing effect stabilizes the benzyl group against oxidation. Store at -20°C in inert atmospheres to prevent degradation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced biological activity?
Methodological Answer: SAR studies involve systematic substitutions on the piperidine ring or benzyl group:
- Piperidine Modifications: Adding methyl or cyano groups (e.g., 1-(4-Bromobenzyl)-piperidine-4-carbonitrile) enhances BRD4 inhibitory activity (IC < 1 µM) .
- Benzyl Group Variations: Fluorine or methoxy substituents improve pharmacokinetic profiles (e.g., logP reduction by 0.5 units) .
Derivative | Substituent | Biological Activity |
---|---|---|
This compound | None | Moderate anticancer activity |
1-(4-Bromobenzyl)-4-cyano | Cyano at C4 | BRD4 inhibition (IC: 0.8 µM) |
1-(3-Fluoro-4-bromobenzyl) | Fluorine at C3 | Improved CNS penetration |
Q. What strategies resolve contradictions in biological assay data for this compound derivatives?
Methodological Answer:
- Assay Validation: Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) to confirm target engagement .
- Metabolic Profiling: LC-MS/MS identifies metabolites that may interfere with results (e.g., demethylation products in hepatic microsomes) .
- Computational Modeling: MD simulations differentiate true activity from assay artifacts (e.g., aggregation-induced inhibition) .
Q. How does this compound interact with muscarinic receptors, and what are the implications for CNS drug development?
Methodological Answer:
- Mechanistic Insight: The piperidine nitrogen forms a salt bridge with Asp3.32 in the M receptor, while the bromobenzyl group occupies a hydrophobic pocket .
- Functional Assays: Calcium flux assays show partial agonism (EC = 120 nM), suggesting potential for neurodegenerative disease modulation .
Q. What are the best practices for derivatizing this compound via copper-catalyzed reactions?
Methodological Answer:
- Click Chemistry: Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to append triazole moieties for probe development. Optimize with TBTA ligand to prevent Cu-induced degradation .
- Workup: Purify via silica gel chromatography (eluent: 3:1 hexane/EtOAc) to isolate triazole derivatives in >90% yield .
Q. How can researchers mitigate safety risks during large-scale synthesis?
Methodological Answer:
- Handling 4-Bromobenzyl Chloride: Use Schlenk lines for moisture-sensitive steps to prevent HCl release.
- Waste Management: Neutralize halogenated byproducts with NaOH before disposal .
- Personal Protective Equipment (PPE): Wear nitrile gloves and FFP3 masks to avoid dermal/airway exposure .
Properties
IUPAC Name |
1-[(4-bromophenyl)methyl]piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN/c13-12-6-4-11(5-7-12)10-14-8-2-1-3-9-14/h4-7H,1-3,8-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILQFFXGIIWWTNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00586197 | |
Record name | 1-[(4-Bromophenyl)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00586197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178162-69-1 | |
Record name | 1-[(4-Bromophenyl)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00586197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 178162-69-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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